B1164834 Plant Sterols Kit

Plant Sterols Kit

Cat. No.: B1164834
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Plant Sterols Kit provides a standardized research tool for investigating the mechanisms and impacts of plant-derived sterols in biological systems. Plant sterols (phytosterols) are natural compounds structurally similar to cholesterol that competitively inhibit dietary cholesterol absorption in the intestine. The primary research value of this kit lies in its application for studying the non-pharmaceutical modulation of lipid metabolism, with a typical intake of 2-3 grams of plant sterols per day shown to reduce LDL cholesterol by an average of 8-10% in clinical studies . This makes it an essential reagent for modeling and evaluating cardiovascular disease prevention strategies in a research setting . Beyond lipidology, this kit supports investigations into metabolic syndrome, as emerging evidence suggests phytosterol supplementation may also influence other metabolic parameters, including systolic blood pressure and triglyceride levels . The kit is also valuable for nutritional science, enabling the study of plant sterols as functional food ingredients and their integration into various food matrices . Furthermore, it facilitates basic research on sterol-mediated pathways, including the roles of key transport proteins like NPC1L1 and the ABCG5/G8 complex in sterol absorption and excretion . By providing a consistent and high-quality source of plant sterols, this kit enables researchers to generate reproducible data on a compound of significant scientific and commercial interest in the preventive health field.

Properties

Appearance

Unit:1Solvent:chloroformPurity:see compositionPhysical liquid/solid

Synonyms

Plant Sterols Kit

Origin of Product

United States

Ii. Biosynthesis of Plant Sterols

Initial Isoprenoid Precursor Synthesis (Mevalonate and MEP Pathways)

The biosynthesis of plant sterols begins with the production of five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.commdpi.comoup.com In plants, these precursors are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.combiorxiv.orgrsc.orgmdpi.comoup.commdpi.comfrontiersin.org

The MVA pathway is localized in the cytoplasm and is the primary source of precursors for sterols, sesquiterpenes, and triterpenes. biorxiv.orgrsc.orgoup.com This pathway starts with the condensation of acetyl-CoA molecules. creative-proteomics.commdpi.com A key regulatory enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonate. biorxiv.orgnih.govoup.comfrontiersin.org

The MEP pathway operates in the plastids and is typically responsible for the biosynthesis of monoterpenes, diterpenes, carotenoids, and other plastidic isoprenoids. biorxiv.orgrsc.orgoup.com While the MEP pathway also produces IPP and DMAPP, the MVA pathway is considered the main contributor to the precursors specifically used for sterol biosynthesis in most plant tissues. biorxiv.orgmdpi.com However, some studies suggest potential cross-talk and exchange of intermediates between the two pathways. oup.commdpi.com

Cyclization of Oxidosqualene to Cycloartenol (B190886)

The activated isoprene units, IPP and DMAPP, are condensed sequentially to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately squalene (B77637) (C30). creative-proteomics.comfrontiersin.orgfrontiersin.org Squalene synthase (SQS) catalyzes the head-to-head condensation of two molecules of FPP to form squalene. oup.comcreative-proteomics.com Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). mdpi.comcreative-proteomics.com

The cyclization of 2,3-oxidosqualene is a pivotal step that diverges the plant sterol pathway from other triterpenoid (B12794562) biosynthesis routes. mdpi.compnas.orgnih.govoup.com In plants, the primary enzyme catalyzing this cyclization is cycloartenol synthase (CAS). oup.commdpi.commdpi.compnas.orgnih.govoup.comresearchgate.netplos.orgwikipedia.orgmdpi.comresearchgate.netaip.orgnih.govmdpi.com CAS is a type of oxidosqualene cyclase (OSC) that converts 2,3-oxidosqualene into cycloartenol. oup.commdpi.comnih.govresearchgate.netplos.orgwikipedia.orgmdpi.comresearchgate.netmdpi.comfrontiersin.org This reaction involves a complex series of protonation, cyclization, rearrangement, and deprotonation steps, resulting in the formation of the characteristic pentacyclic structure of cycloartenol. mdpi.commdpi.com Cycloartenol serves as the first committed intermediate in the biosynthesis of most plant sterols. oup.commdpi.commdpi.comfrontiersin.org While lanosterol (B1674476) synthase (LAS), which produces lanosterol, is present in animals and fungi, plants primarily utilize CAS. oup.complos.orgwikipedia.orgfrontiersin.org However, some plant species have been shown to possess LAS functionality, suggesting a potential dual pathway in certain cases, although the contribution of the lanosterol pathway to major phytosterols (B1254722) is often marginal. oup.complos.org

Post-Cycloartenol Pathway Diversification of Plant Sterols

Following the formation of cycloartenol, a series of enzymatic modifications occur, leading to the diverse structures of plant sterols such as sitosterol (B1666911), stigmasterol (B192456), and campesterol (B1663852), which are the most abundant sterols in plants. oup.commdpi.comnih.govcreative-proteomics.commdpi.com These modifications involve the removal of methyl groups, alkylation of the side chain, desaturation, and reduction steps. oup.comnih.gov

Alkylation at C24 Position

A key distinguishing feature of plant sterols compared to cholesterol (the main animal sterol) is the presence of an alkyl group (methyl or ethyl) at the C24 position of the side chain. nih.govfrontiersin.orgscispace.com This alkylation is catalyzed by sterol methyltransferases (SMTs). nih.govnih.govcreative-proteomics.comfrontiersin.orgscispace.commdpi.com Plants typically possess different types of SMTs, such as SMT1 and SMT2, which are responsible for the primary and secondary methylations, respectively. nih.govmdpi.comfrontiersin.orgscispace.combiorxiv.orgslu.se

The first methylation, catalyzed by SMT1, adds a methyl group to the C24 position of a sterol precursor (such as cycloartenol or a derivative thereof), resulting in a 24-methyl sterol. nih.govmdpi.comscispace.comslu.se SMT2 can then catalyze a second methylation, leading to the formation of a 24-ethyl sterol. frontiersin.orgscispace.combiorxiv.orgslu.se The activity and specificity of SMT enzymes play a crucial role in determining the ratio of 24-methyl and 24-ethyl sterols in a plant. scispace.combiorxiv.org

Desaturation and Reduction Steps

Further diversification of plant sterols involves desaturation (introduction of double bonds) and reduction (removal of double bonds) reactions catalyzed by various enzymes. Key steps include the removal of methyl groups at the C4 and C14 positions, isomerization of double bonds, and the introduction of double bonds at specific positions, such as C5 and C22, and reduction at C7 and C24. oup.commdpi.comnih.govslu.seacs.orgplos.orgwikipedia.org

Enzymes involved in these steps include sterol 14α-demethylase (CYP51), sterol C4 methyloxidase (SMO), sterol C14 reductase, sterol Δ8-Δ7 isomerase (HYD1), sterol-C5-desaturase (DWF7), sterol Δ7 reductase (DWF5), sterol C24 reductase (DWF1/SSR1), and C22 desaturase (CYP70A1). oup.commdpi.comnih.govslu.seacs.orgplos.orgwikipedia.org For example, C5-sterol desaturase catalyzes the introduction of a double bond at the C5 position. nih.govacs.orgplos.orgwikipedia.org Sterol Δ7 reductase catalyzes the reduction of a double bond at the C7 position. nih.govacs.orgplos.org Sterol C24 reductase (DWF1/SSR1) is involved in the reduction of the double bond at the C24 position in the synthesis of sitosterol and campesterol. nih.govslu.seacs.orgplos.org The presence and activity of these enzymes contribute to the final profile of plant sterols found in a species.

Enzymatic Regulation of Plant Sterol Biosynthesis

The biosynthesis of plant sterols is a tightly regulated process, ensuring appropriate levels of these essential lipids for growth, development, and stress responses. nih.govcreative-proteomics.com Regulation occurs at multiple levels, including transcriptional control of genes encoding biosynthetic enzymes, post-translational modifications of enzymes, and feedback mechanisms. nih.govcreative-proteomics.comfrontiersin.orgnih.gov

Key regulatory points have been identified in the pathway. The activity of HMGR in the MVA pathway is considered a rate-limiting step and is subject to complex regulation. nih.govoup.comfrontiersin.orgnih.gov Squalene synthase (SQS), catalyzing the first committed step towards sterol biosynthesis from FPP, is also a potential regulatory point. oup.com Furthermore, the alkylation step catalyzed by SMT1 is considered a major site of regulation, influencing the flux of carbon into different sterol branches. nih.govscispace.combiorxiv.org

Research findings indicate that the expression and activity of key enzymes are co-ordinately regulated during plant development. nih.gov Environmental signals and physiological needs also influence the rate of sterol production. creative-proteomics.com

Oxidosqualene Cyclases (e.g., Cycloartenol Synthase)

Oxidosqualene cyclases (OSCs) represent a family of enzymes that catalyze the cyclization of 2,3-oxidosqualene, forming the first cyclic triterpenoid structure. mdpi.compnas.orgnih.govwikipedia.org In plants, Cycloartenol Synthase (CAS) is the predominant OSC involved in primary sterol biosynthesis, producing cycloartenol. oup.commdpi.commdpi.compnas.orgnih.govoup.comresearchgate.netplos.orgwikipedia.orgmdpi.comresearchgate.netaip.orgnih.govmdpi.com

CAS activity is crucial for plant viability, and its regulation significantly impacts sterol content and plant development. mdpi.commdpi.com Studies using inhibitors or genetic silencing of CAS have demonstrated drastic reductions in cycloartenol and downstream sterol levels, leading to phenotypic changes. mdpi.comnih.gov The expression of CAS genes can be influenced by various factors, including developmental cues and environmental stresses, suggesting its role in adapting sterol production to different conditions. aip.org While Arabidopsis contains a single CAS gene, some plants may have multiple CAS genes, potentially providing robustness to the sterol biosynthetic pathway. mdpi.com

The catalytic mechanism of CAS involves the precise folding of 2,3-oxidosqualene within the enzyme's active site and a cascade of reactions initiated by protonation, leading to the formation of the cycloartenol skeleton. mdpi.comnih.govmdpi.com The specificity of CAS for cycloartenol formation distinguishes the plant sterol pathway from the lanosterol-based pathway found in animals and fungi. oup.complos.orgwikipedia.orgfrontiersin.org

Here is a summary of key enzymes and intermediates in plant sterol biosynthesis:

Enzyme/IntermediateRolePathway Step
Acetyl-CoAInitial precursorMVA Pathway
MevalonateIntermediateMVA Pathway
IPP (Isopentenyl diphosphate)Isoprenoid precursorMVA and MEP Pathways
DMAPP (Dimethylallyl diphosphate)Isoprenoid precursorMVA and MEP Pathways
FPP (Farnesyl diphosphate)Precursor for squaleneDownstream of IPP/DMAPP
Squalene Synthase (SQS)Catalyzes squalene formation from FPPPre-cyclization
Squalene Epoxidase (SQE)Catalyzes 2,3-oxidosqualene formation from squalenePre-cyclization
2,3-OxidosqualeneSubstrate for cyclizationBranch point for OSCs
Cycloartenol Synthase (CAS)Catalyzes cyclization of 2,3-oxidosqualene to cycloartenolCyclization (Plant Pathway)
CycloartenolFirst cyclic intermediate in plant sterol biosynthesisPost-cyclization
Sterol Methyltransferase (SMT1, SMT2)Catalyzes alkylation at C24Post-cyclization diversification
Sterol 14α-Demethylase (CYP51)Involved in removing methyl group at C14Post-cyclization modification
Sterol C5-Desaturase (DWF7)Catalyzes desaturation at C5Post-cyclization modification
Sterol Δ7-Reductase (DWF5)Catalyzes reduction at C7Post-cyclization modification
Sterol C24 Reductase (DWF1/SSR1)Catalyzes reduction at C24Post-cyclization modification
SitosterolMajor plant sterolEnd product
StigmasterolMajor plant sterolEnd product
CampesterolMajor plant sterolEnd product

Sterol Methyltransferases (SMTs)

Sterol methyltransferases (SMTs) are crucial enzymes in plant sterol biosynthesis, responsible for the alkylation of the sterol side chain at the C-24 position. nih.govmdpi.com This methylation step is a key differentiator between plant sterols and animal sterols and is essential for generating the diversity of plant sterol structures. nih.govmdpi.com SMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C-24 position of a sterol acceptor molecule. mdpi.combiorxiv.org

In plants, there are typically multiple SMT isoforms, with SMT1 catalyzing the initial methylation at C-24, leading to the formation of 24-methyl sterols. nih.govbiorxiv.orgnih.gov SMT2 and SMT3 are primarily involved in a second methylation event, adding another methyl group to the C-24 position, which results in the formation of 24-ethyl sterols. biorxiv.orgnih.gov This second methylation step, catalyzed by enzymes like SMT2/CVP1 and SMT3 in Arabidopsis, is a significant regulatory point as it influences the ratio of 24-methyl- and 24-ethyl sterols, impacting various developmental processes in plants. biorxiv.org While SMT1 primarily uses cycloartenol as a substrate, there can be some promiscuity in substrate specificity among the different SMTs. nih.gov The SMT-catalyzed reaction is considered a potential fine control point in sterol biosynthesis after squalene formation. acs.org

Other Key Modifying Enzymes (e.g., Desaturases, Reductases)

Beyond SMTs, several other enzyme classes play vital roles in modifying the sterol structure in the post-cyclization pathway. These include desaturases and reductases, which introduce or reduce double bonds in the sterol molecule.

Sterol desaturases, such as the sterol C-5 desaturase (C5-SD or DWF7 in Arabidopsis), introduce a double bond at the C-5 position of the sterol B ring. oup.com Another important desaturase is the C-22 sterol desaturase (CYP710A1), which catalyzes the desaturation at the C-22 position, a step involved in the synthesis of stigmasterol from β-sitosterol. biorxiv.org However, detailed information about this specific desaturation reaction in higher plants is still limited. biorxiv.org

Sterol reductases are responsible for reducing double bonds in the sterol structure. The sterol Δ7-reductase (DWF5) converts 5-dehydroavenasterol into isofucosterol. biorxiv.org The Δ24-sterol-Δ24-reductase (DIMINUTO/DWARF1 or DIM/DWF1) catalyzes the reduction of the C-24 double bond in intermediates like isofucosterol and 24-methylenecholesterol, leading to the formation of β-sitosterol and campesterol, respectively. biorxiv.org Another reductase, sterol side chain reductase 2 (SSR2), has been identified as a key enzyme in cholesterol biosynthesis in plants like tomato and potato, catalyzing the conversion of cycloartenol into cycloartanol. nih.govbiorxiv.org SSR1 (AtDWF1 in Arabidopsis) is a homologous enzyme involved in C-24 sterol reduction, proceeding through an isomerization followed by reduction. oup.com

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of plant sterols is a tightly regulated process controlled at multiple levels, including transcriptional and post-translational mechanisms. This regulation ensures appropriate sterol levels and composition, which are critical for plant development and responses to environmental cues. nih.govresearchgate.net

Transcriptional Control of Sterol Pathway Genes

Transcriptional regulation plays a significant role in controlling the expression levels of genes encoding enzymes in the sterol biosynthetic pathway. Studies have shown that various transcription factors are involved in regulating sterol synthesis in plants. nih.govresearchgate.netresearchgate.net These include transcription factors from the WRKY, MYC, and ERF families. nih.govresearchgate.netresearchgate.net These transcription factors can bind to cis-elements in the promoters of sterol biosynthesis genes, influencing their transcription rates. mdpi.com

For instance, under drought conditions, the expression levels of genes related to sterol synthesis and metabolism, such as HMGH and PSAT, have been observed to be up-regulated, correlating with the severity of the stress. nih.govresearchgate.net Down-regulation of genes like OsSMT1 and CdSMT1-1 has been shown to affect the accumulation of cholesterol and C24-alkyl sterols, impacting drought tolerance in transgenic plants. nih.govresearchgate.net Overexpression of genes like GhSMT2-1 and HMGS has been linked to increased seed size, weight, and sterol content in cotton and tobacco, respectively. nih.gov

The expression of sterol biosynthesis genes can also be influenced by plant hormones. For example, SMT2 and SMT3 expression has been shown to be induced by hormones such as auxin, cytokinin, and ethylene, which are known to promote cell division or elongation. nih.gov

Post-Translational Modification and Enzyme Activity Regulation

In addition to transcriptional control, the activity of sterol biosynthetic enzymes can be regulated through post-translational modifications. These modifications can directly affect enzyme activity, stability, or localization.

One well-established example of post-translational regulation in the isoprenoid pathway, which precedes sterol biosynthesis, is the phosphorylation of 3-hydroxy-3-methyl glutaryl-CoA reductase (HMGR). nih.govbioone.org In plants, phosphorylation of Arabidopsis HMGR at a specific serine residue (Ser-577) can lead to complete inactivation of the enzyme activity. nih.govbioone.org While enzymological studies on plant HMGR are still needed for a complete understanding, this highlights the potential for phosphorylation to regulate key enzymes in the sterol pathway. bioone.org

Squalene synthase (SQS), another enzyme in the pathway, is also subject to post-translational regulation. nih.gov Studies in tobacco cell suspensions have shown that treatment with a fungal elicitor can dramatically reduce SQS enzymatic activity, and this suppression may involve post-transcriptional modification of SQS. nih.govbioone.org

Iii. Physiological and Biochemical Functions of Plant Sterols in Planta

Role in Cellular Membrane Structure and Dynamics

Plant sterols are fundamental structural components of plant cell membranes, particularly the plasma membrane creative-proteomics.comresearchgate.netnih.gov. Their integration into the lipid bilayer significantly influences membrane properties, which is vital for cellular function and plant adaptation to environmental changes creative-proteomics.comresearchgate.netnih.govelicit-plant.com.

Modulation of Membrane Fluidity and Permeability

Plant sterols are key regulators of membrane fluidity and permeability creative-proteomics.comresearchgate.netnih.govelicit-plant.comfrontiersin.org. They intercalate within the phospholipid bilayer, modulating the packing of lipids creative-proteomics.com. At low temperatures, plant sterols increase membrane fluidity by preventing phospholipids (B1166683) from packing too tightly. Conversely, at higher temperatures, they restrict excessive movement of phospholipid acyl chains, thus increasing membrane order and preventing the membrane from becoming too fluid metwarebio.comnih.gov. This amphipathic nature, with a hydrophilic hydroxyl group and a hydrophobic ring structure and side chain, allows them to integrate seamlessly into the membrane and regulate its physical state metwarebio.com.

Research indicates that the specific composition of plant sterols influences membrane properties. For instance, the ratio of stigmasterol (B192456) to sitosterol (B1666911) can affect membrane fluidity and ion permeability mdpi.com. Studies using model membranes have shown that different phytosterols (B1254722) have varying abilities to order lipid bilayers nih.gov. Campesterol (B1663852), for example, has demonstrated a stronger ability to promote ordered domain formation compared to sitosterol and stigmasterol in model membranes nih.gov.

Data from studies on model membranes mimicking plant plasma membrane composition highlight the impact of different sterols on membrane order:

Sterol TypeEffect on Membrane Order (Relative)Reference
CampesterolStronger nih.gov
Beta-sitosterolModerate nih.gov
StigmasterolModerate nih.gov
Cholesterol (for comparison)Strongest mdpi.comnih.gov

This modulation of fluidity and permeability is crucial for efficient transport of molecules and ions across cell membranes and for maintaining cellular homeostasis under varying environmental conditions, including temperature extremes creative-proteomics.commetwarebio.comnih.govmdpi.com.

Contribution to Membrane Integrity and Stability

Beyond regulating fluidity, plant sterols contribute significantly to the integrity and stability of cellular membranes creative-proteomics.commetwarebio.comresearchgate.net. By influencing the packing of lipids, they help maintain the structural cohesion of the membrane bilayer nih.gov. This is particularly important under stress conditions, where membrane integrity can be compromised creative-proteomics.comresearchgate.netnih.govresearchgate.net. Plant sterols help protect cells from damage caused by dehydration, freezing, and pathogen invasion by reinforcing membrane cohesion creative-proteomics.comresearchgate.netnih.gov. Studies have shown that increased levels of membrane-bound sitosterol and stigmasterol are associated with improved membrane stability under UV stress mdpi.com.

The presence of an additional ethyl group on the side chain of major plant sterols like sitosterol and stigmasterol is proposed to reinforce membrane cohesion through attractive van der Waals interactions with phospholipid and sphingolipid alkyl chains tandfonline.comnih.gov. This structural feature contributes to the ability of plant membranes to withstand thermal shocks with less sensitivity compared to membranes containing cholesterol tandfonline.comnih.gov.

Formation and Function of Lipid Microdomains (Rafts)

Plant sterols are essential components in the formation of specialized membrane microdomains, often referred to as lipid rafts creative-proteomics.comnih.govresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govmdpi.com. These dynamic, sterol- and sphingolipid-enriched regions within the plasma membrane are thought to exist in a more ordered (liquid-ordered) phase compared to the surrounding membrane lipids nih.govnih.govnih.govmdpi.com. While the precise nature and isolation methods of plant lipid rafts are still debated, biochemical studies of detergent-resistant membranes (DRMs) provide evidence for their existence and composition frontiersin.orgmdpi.comnih.gov.

Plant DRMs have been found to be rich in various sterols, including 24-methylcholesterol, sitosterol, and stigmasterol, along with sphingolipids frontiersin.org. These microdomains are implicated in a variety of crucial cellular processes, including signal transduction, protein trafficking, cell polarity, and responses to environmental stresses creative-proteomics.comnih.govresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govmdpi.com. The association of specific proteins with these sterol-rich domains suggests their role as platforms for organizing cellular machinery involved in signaling and transport nih.govfrontiersin.orgmdpi.comnih.gov. Studies on pollen tubes, which exhibit polarized growth, have shown a preferential distribution of sterols and ordered lipid domains in the apical region, suggesting their involvement in maintaining cell polarity and regulating polarized secretion mdpi.com.

Involvement in Plant Growth and Developmental Processes

Plant sterols are not only structural components but also play significant regulatory roles in various aspects of plant growth and development researchgate.netresearchgate.netmdpi.com. Mutations in sterol biosynthesis genes lead to severe developmental defects in plants, highlighting their essential nature frontiersin.orgmdpi.com.

Precursor Role for Brassinosteroid Phytohormones

A critical function of plant sterols is their role as precursors for the synthesis of brassinosteroids (BRs) creative-proteomics.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgtandfonline.comfrontiersin.org. BRs are a class of steroid hormones in plants that regulate a wide range of growth and developmental processes creative-proteomics.comtandfonline.comlongdom.org. Campesterol is identified as a preferred and key precursor for the biosynthesis of brassinolide, one of the most biologically active brassinosteroids frontiersin.orgtandfonline.comfrontiersin.orgbiorxiv.org.

The conversion of campesterol through specific enzymatic steps leads to the production of various BRs tandfonline.combiorxiv.org. Mutants with defects in sterol biosynthesis enzymes involved in the pathway leading to campesterol often exhibit phenotypes resembling BR-deficient mutants, such as dwarfism, underscoring the importance of this precursor role frontiersin.orgbiorxiv.org. While these mutants may not display the extreme dwarfism seen in BR biosynthesis mutants, their reduced size indicates the significant contribution of campesterol-derived BRs to normal growth biorxiv.org.

Regulation of Cell Elongation and Division

Plant sterols, particularly through their role as BR precursors and their influence on membrane properties, are involved in regulating cell elongation and division creative-proteomics.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.comlongdom.org. Brassinosteroids are well-established promoters of cell expansion and elongation, contributing to increased stem and root growth frontiersin.orgresearchgate.netlongdom.org. By influencing BR levels, plant sterols indirectly regulate these processes researchgate.net.

Furthermore, the structural role of sterols in maintaining membrane fluidity, permeability, and the formation of lipid rafts is also crucial for cell division and elongation researchgate.netresearchgate.net. Proper membrane dynamics are essential for processes like cell wall synthesis, vesicle trafficking, and signal transduction, all of which are integral to cell growth and division frontiersin.orgmdpi.commdpi.com. Studies on sterol biosynthesis mutants have revealed defects in cell division and expansion, further emphasizing the direct or indirect involvement of sterols in these fundamental processes frontiersin.orgmdpi.com. The increase in shoot length and diameter observed in some studies has been attributed to the role of sitosterol and stigmasterol in maintaining membrane properties essential for cell elongation and division researchgate.net.

Plant SterolPrimary Role in Growth/DevelopmentRelated Process(es)Reference
CampesterolBrassinosteroid PrecursorCell elongation, Cell division frontiersin.orgtandfonline.comfrontiersin.orgbiorxiv.org
Beta-sitosterolMembrane ComponentCell elongation, Cell division, Cellulose (B213188) synthesis frontiersin.orgresearchgate.netfrontiersin.org
StigmasterolMembrane ComponentCell elongation, Cell division frontiersin.orgresearchgate.net

Influence on Organogenesis and Reproductive Development

Plant sterols are indispensable for normal plant growth and development, including organogenesis and reproductive processes. They are integral components of cell membranes, influencing membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. nih.govnih.govnih.govmdpi.com These lipid rafts are crucial for establishing cellular polarity, which is vital for developmental processes. nih.govresearchgate.net

Specific plant sterols and their biosynthetic pathways have been linked to various aspects of plant development. For instance, the enzyme sterol side chain reductase 1 (SSR1), also known as DWARF1 (DWF1), is involved in the synthesis of both campesterol and β-sitosterol and has been widely reported to affect vegetative and reproductive growth in various plant species. nih.gov Mutations affecting sterol biosynthesis, such as those in C-14 reductase (fk), sterol methyl transferase 1 (smt1), and sterol C-8,7 isomerase (hyd1), result in distinctive developmental phenotypes in Arabidopsis, suggesting critical roles for sterols independent of their function as precursors for brassinosteroids (BRs). mdpi.comresearchgate.net

Plant sterols, particularly campesterol, serve as precursors for brassinosteroids, a group of plant hormones that regulate numerous developmental processes, including seed germination, plant phenotype, senescence, flowering time, and seed yield. nih.govmdpi.com While BRs play a significant role, studies on sterol biosynthesis mutants indicate that sterols also have BR-independent functions in development, potentially by influencing cell fate during embryogenesis and affecting membrane vesicle trafficking and the function of signaling proteins in membranes. mdpi.comresearchgate.net

Sterols are also specifically involved in reproductive development, such as pollen tube growth and seed formation. Sterol-rich plasma membrane microdomains are important for the polarization and growth of pollen tubes. researchgate.net Perturbing sterol content or disrupting these microdomains can significantly inhibit pollen tube growth, highlighting the essential role of sterols in this process. researchgate.net Knocking out genes involved in sterol biosynthesis, such as OsCYP51G1 in Oryza sativa, can lead to reduced seed yield, delayed flowering, and abnormal pollen development. researchgate.net

Contribution to Plant Adaptation and Responses to Environmental Stresses

Plant sterols play a vital role in helping plants adapt to and withstand various environmental stresses, both abiotic and biotic. As key components of cell membranes, they contribute to maintaining membrane integrity, fluidity, and stability under adverse conditions. nih.govnumberanalytics.comresearchgate.netresearchgate.net Changes in sterol content and composition are observed in plants exposed to stress, and these alterations contribute to enhanced stress tolerance. nih.govmdpi.comresearchgate.net

Abiotic Stress Tolerance (e.g., Temperature, Drought, Salinity, UV)

Sterols are involved in plant responses to a range of abiotic stresses, including temperature extremes, drought, salinity, and UV radiation. nih.govresearchgate.net Under stress conditions, sterols, particularly C24-alkyl sterols, can reinforce the cohesion of cell membranes, altering their permeability and affecting proton efflux, thereby improving plant resistance. nih.govresearchgate.net

Specific sterols have been implicated in tolerance to different abiotic stresses. For example, exogenous application of sitosterol has been shown to improve drought tolerance and total antioxidant capacity in Trifolium repens and reduce drought-induced damage and yield loss in Triticum aestivum. nih.gov Changes in campesterol and cholesterol content have been associated with improved salt tolerance in wheat. nih.gov An increased ratio of sterols to phospholipids under salt stress has been shown to enhance salt tolerance and membrane rigidity in tomato callus. nih.gov While some studies report a decrease in total sterol content under high salinity, others show an increase, suggesting species-specific responses and the importance of the balance between different sterols. nih.gov A reduction in sitosterol and an increase in stigmasterol have been observed in the plasma membrane of salt-treated Brassica oleracea roots. nih.gov Stigmasterol is sometimes referred to as a "stress sterol" due to its accumulation under various stress conditions. researchgate.net

Under temperature stress, sterols contribute to maintaining membrane fluidity, which is crucial for cellular function. numberanalytics.comresearchgate.net Changes in sterol profiles, including the ratios of individual compounds and conjugated forms, are correlated with plant responses to cold and heat stress. researchgate.net Increased production of phytosterols, especially campesterol, has been linked to cross-tolerance against combined heat and drought stresses. mdpi.com

Data on the influence of sterols on abiotic stress tolerance can be summarized as follows:

Stress FactorPlant SpeciesSterol InvolvementObserved Effect
DroughtTrifolium repensExogenous sitosterol treatment (120 μM)Improved drought tolerance and total antioxidant capacity. nih.gov
DroughtTriticum aestivumExogenous sitosterol treatment (100 μM)Reduced damage, improved yield. nih.gov
SalinityTriticum aestivumUp-regulation of campesterol and cholesterol contentImproved salt tolerance. nih.gov
SalinityTomato callusIncrease in the ratio of sterols and phospholipidsImproved salt tolerance and membrane rigidity. nih.gov
SalinityBrassica oleraceaReduction in sitosterol and increase in stigmasterol in plasma membraneObserved under salt stress. nih.gov
TemperatureVariousModulation of membrane fluidity; changes in sterol profilesEnhanced cold and heat tolerance. numberanalytics.comresearchgate.net
Heat & DroughtCitrullus lanatus var. citroidesIncreased accumulation of total sterols, particularly campesterolEnhanced cross-tolerance. mdpi.com
UVVariousChanges in sterol content and compositionInvolved in response to UV radiation. researchgate.net

Biotic Stress Responses (e.g., Pathogen Interactions, Innate Immunity)

Plant sterols are also involved in plant responses to biotic stresses, including interactions with pathogens and the activation of innate immunity. nih.govresearchgate.netmdpi.com They contribute to both passive defense mechanisms, as structural components of membranes, and active immune responses. mdpi.com

Sterols play a role in plant innate immunity against bacterial pathogens. researchgate.netnih.gov Studies have shown that mutations in genes involved in sterol biosynthesis can compromise plant innate immunity. researchgate.netnih.gov For example, silencing of squalene (B77637) synthase, a key enzyme in phytosterol biosynthesis, compromised nonhost resistance and enhanced the growth of host pathogens by increasing nutrient efflux into the apoplast. researchgate.netnih.gov Similarly, a mutant in sterol methyltransferase 2 (SMT2) also showed compromised innate immunity against bacterial pathogens. researchgate.netnih.gov

The conversion of β-sitosterol to stigmasterol, catalyzed by C22-sterol desaturase (CYP710A1), has been shown to influence plant responses to bacterial pathogens. researchgate.net Expression of CYP710A1 is induced upon inoculation with nonhost pathogens, and mutants in this gene show compromised resistance, while overexpression enhances resistance to host pathogens. researchgate.netnih.gov This suggests that the balance between β-sitosterol and stigmasterol is important for plant defense. Stigmasterol's role as a "stress sterol" extends to biotic stresses as well. researchgate.net

Sterols also participate in the formation of lipid rafts, which are involved in plant-pathogen interactions and signaling. nih.govnih.govresearchgate.net Membrane-bound receptor kinases involved in innate immunity, such as FLAGELLIN (B1172586) SENSING 2 (FLS2), change their dynamics in the plasma membrane upon perturbation of sterols, leading to impaired signaling and immune responses. nih.gov

Signaling Mechanisms in Stress Perception and Transduction

Beyond their structural roles, plant sterols function as signaling molecules or influence signaling pathways involved in stress perception and transduction. nih.govnumberanalytics.comresearchgate.net They are involved in transmembrane signal transduction, partly by forming lipid microdomains or rafts that can act as platforms for signaling components. nih.govnih.govnih.govresearchgate.net These microdomains can coordinate the interaction between different signaling pathway components, supporting the perception and transduction of external stimuli. nih.gov

Certain sterols can act as precursors to signaling molecules that trigger stress response pathways. numberanalytics.com As mentioned earlier, campesterol is a precursor for brassinosteroids, which are involved in regulating stress responses. mdpi.comnumberanalytics.com

Sterols also influence the dynamics and function of membrane proteins involved in signaling. nih.gov For instance, the dynamics of the FLS2 receptor kinase, crucial for innate immunity signaling, are affected by sterol perturbation, impairing the plant's immune response. nih.gov

While oxylipins, derived from fatty acids, are well-recognized lipid signals in plant immunity, sterols and other lipid-derived species also contribute to the complex signaling network activated during plant-pathogen interactions. mdpi.comtandfonline.com The precise mechanisms by which sterols participate in stress signaling networks are still being elucidated, but their influence on membrane organization and the function of embedded proteins is considered key. nih.govresearchgate.net

Interplay with Other Plant Metabolic and Signaling Pathways

Plant sterol metabolism is interconnected with other metabolic and signaling pathways, allowing for coordinated responses to developmental cues and environmental changes.

Crosstalk with Sphingolipid Metabolism

There is significant crosstalk between plant sterol and sphingolipid metabolism. nih.govresearchgate.netresearchgate.net Both sterols and sphingolipids are major lipid components of eukaryotic cell membranes, particularly the plasma membrane, and they are known to interact and cluster together in membrane microdomains or lipid rafts. nih.govresearchgate.netmdpi.com

Perturbations in the metabolism of either sterols or sphingolipids can affect the composition and organization of these membrane microdomains, thereby influencing downstream signaling events and cellular functions. mdpi.com For example, inhibiting sphingolipid synthesis can affect the utilization of other lipids, and sterol deprivation has been hypothesized to affect the association of lipids in microdomains. mdpi.com While sphingolipids alone may not promote the formation of liquid-ordered phases, they can increase the number of microdomains in the presence of sterols, highlighting their synergistic interaction. mdpi.com Understanding this crosstalk is essential for fully comprehending the roles of these lipids in membrane organization, signaling, and stress responses. nih.govresearchgate.netresearchgate.net

Influence on Cell Wall Biosynthesis (e.g., Cellulose)

Plant sterols play a crucial role in the biosynthesis of the plant cell wall, particularly cellulose. Studies using Arabidopsis mutants with defects in sterol biosynthesis have revealed a strong link between sterol composition and cellulose synthesis nih.govnih.govcapes.gov.br. These mutants, including fackel (fk), hydra1 (hyd1), and sterol methyltransferase 1/cephalopod (smt1/cph), exhibit embryonic defects and share ultrastructural features such as incomplete cell walls and aberrant cell wall thickenings nih.govcapes.gov.br. Analysis of these mutants shows a deficiency in cellulose content, while pectin (B1162225) and other cell wall sugars are not reduced, indicating a specific impact on cellulose synthesis nih.govcapes.gov.br.

Further evidence supporting the role of sterols in cellulose synthesis comes from the use of sterol biosynthesis inhibitors like 15-azasterol and fenpropimorph, which also cause cell wall gaps in dividing root cells and a reduction in bulk cellulose nih.govcapes.gov.brmdpi.com. These findings corroborate that altered sterol composition directly leads to cell wall abnormalities due to impaired cellulose synthesis nih.govcapes.gov.br.

The precise mechanisms by which sterols influence cellulose biosynthesis are still being elucidated, but several hypotheses exist. Sterols are abundant in the plasma membrane (PM), where cellulose is synthesized by multimeric cellulose synthase complexes (CSCs) nih.govbioone.orgfrontiersin.org. One proposed mechanism is that sterols are critical for maintaining the correct subcellular localization, structural integrity, and/or activity of the cellulose synthase machinery, possibly through molecular interactions within sterol-rich PM microdomains or lipid rafts nih.govbioone.orgfrontiersin.orgk-state.edumdpi.com. These membrane microdomains may provide a necessary scaffolding or specific lipid environment for the CSCs to function properly bioone.orgfrontiersin.org.

Another potential link involves steryl glucosides (SGs), which have been suggested to act as primers for the attachment of glucose monomers during the synthesis of β-(1 → 4) glucan chains that form cellulose microfibrils nih.govbioone.orgresearchgate.net. While some research initially supported this priming role for sitosterol glucoside, more recent studies, particularly in cotton fibers and Arabidopsis, have questioned this hypothesis, suggesting that initiation of synthesis may occur without an added primer bioone.orgoup.com. However, the presence and potential roles of SGs in cellulose synthesis remain an area of active research nih.govmdpi.comfrontiersin.org.

Mutants with altered sterol content have consistently shown deficiencies in cellulose content bioone.orgresearchgate.net. For instance, the Lycopersicon esculentum mutant 3βhsd1, with decreased plant sterol content, exhibited reduced cellulose and a hyper-cracking fruit phenotype mdpi.comresearchgate.net. Similarly, Arabidopsis plants treated with sterol biosynthesis inhibitors displayed reduced cellulose levels mdpi.comresearchgate.net. While some studies suggest that sitosterol glycoside positively regulates cellulose synthesis, others indicate a negative regulatory role for sterol glycosides like sitosterol and stigmasterol glucosides in certain plants, highlighting the complexity of this regulatory network mdpi.com.

Here is a summary of research findings on the influence of sterol biosynthesis mutations and inhibitors on cellulose content and cell wall structure in Arabidopsis:

Mutant/TreatmentAffected Enzyme/CompoundObserved Cell Wall PhenotypeCellulose ContentOther Cell Wall ComponentsReference
fackel (fk)Sterol C-14 reductaseIncomplete cell walls, aberrant thickenings, ectopic depositsDeficientPectin and sugars not reduced nih.govcapes.gov.br
hydra1 (hyd1)Sterol C-8,7 isomeraseIncomplete cell walls, aberrant thickenings, ectopic depositsDeficientPectin and sugars not reduced nih.govcapes.gov.br
smt1/cphSterol methyltransferase 1Incomplete cell walls, aberrant thickenings, ectopic depositsDeficientPectin and sugars not reduced nih.govcapes.gov.br
15-azasterolSterol biosynthesis inhibitorCell wall gaps in dividing root cellsReducedNot specified nih.govcapes.gov.brmdpi.com
FenpropimorphSterol biosynthesis inhibitorCell wall gaps in dividing root cellsReducedNot specified nih.govcapes.gov.brmdpi.com
L. esculentum3βhsd1 mutantDecreased plant sterol contentHyper-cracking fruit phenotypeReducedNot specified mdpi.comresearchgate.net
smt2 smt3 double mutantDown-regulation of sitosterol and stigmasterolSevere dwarfism, abnormal plant architectureDeficientNot specified researchgate.net

Interaction with Reactive Oxygen Species Metabolism

Plant sterols interact with Reactive Oxygen Species (ROS) metabolism in plants, playing a role in both the generation and scavenging of these molecules, particularly in the context of stress responses. ROS are natural by-products of plant cell metabolism, but their levels can increase significantly under stress conditions, leading to oxidative damage researchgate.net. Plants possess complex enzymatic and non-enzymatic antioxidant defense systems to protect against excessive ROS researchgate.net.

Studies suggest that plant sterols can influence ROS levels and modulate antioxidant defense mechanisms. For example, phytosterols have been reported to exhibit antioxidant activity and can act as natural free-radical scavengers mdpi.comnih.govscielo.br. β-sitosterol, a common plant sterol, has demonstrated peroxyl radical scavenging activity through mechanisms such as hydrogen transfer and radical adduct formation mdpi.com.

Furthermore, plant sterols can influence the activity of antioxidant enzymes and the levels of peroxides, thereby helping to alleviate oxidative stress mdpi.com. Phytosterols have been shown to increase the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), while reducing the levels of ROS and Malondialdehyde (MDA) mdpi.com. Mitochondria, being a major source of ROS, are also a target of ROS attack, and overaccumulation of ROS in mitochondria can impair energy metabolism mdpi.com.

The interaction between plant sterols and ROS is also evident in plant responses to stress. For instance, the conversion of β-sitosterol to stigmasterol is triggered by the application of ROS, suggesting a role for stigmasterol in ROS signaling and plant defenses mdpi.comfrontiersin.org. This increase in stigmasterol levels after hydrogen peroxide production, which can occur following pathogen contact, may influence the properties of ordered membrane microdomains (rafts) and contribute to increased plant defenses mdpi.comfrontiersin.org.

Sterols, particularly C24-alkyl sterols, are considered essential for plants to respond to abiotic stress, partly due to their role in maintaining cell membrane integrity and affecting membrane permeability and proton efflux, which are crucial under stress conditions researchgate.netnih.gov. Changes in plant sterol content, especially the ratio of different sterols like β-sitosterol and stigmasterol, can be induced by various biotic and abiotic factors researchgate.net. These fluctuations in sterol mixtures may be important for plant stress compensation mechanisms researchgate.net.

While the exact mechanisms are still being explored, it is evident that plant sterols are involved in the complex interplay of ROS generation, scavenging, and signaling within plants, contributing to their ability to cope with environmental stresses.

Here is a summary of observed interactions between plant sterols and ROS metabolism in plants:

Plant Sterol/TreatmentEffect on ROS/Antioxidant SystemContext/ObservationReference
Phytosterols (general)Inhibit ROS production, act as free-radical scavengers, increase antioxidant enzyme activity.Anti-inflammatory activities, alleviation of oxidative stress. mdpi.com
β-sitosterolPeroxyl radical scavenging activity (hydrogen transfer, radical adduct formation).Natural free-radical scavenger. mdpi.comscielo.br
Phytosterols (general)Reduce levels of peroxides (ROS, MDA).Alleviation of oxidative stress. mdpi.com
Stigmasterol levels increasedMay be involved in ROS signaling and increased plant defenses by influencing membrane properties.Triggered by application of ROS and elicitor molecules (e.g., flagellin 22, lipopolysaccharide). mdpi.comfrontiersin.org
Exogenous sitosterol treatment (Capsicum annuum)Significantly offset salinity stress damage, improved membrane stability, enhanced antioxidant enzyme activity.Under salinity stress. nih.gov
Increased ratio of sterols and phospholipids (tomato callus)Enhanced salt tolerance, likely due to increased membrane rigidity.Under salt stress. nih.gov
S. indica lipid extract (containing ergosterol)Induces hallmarks of pattern-triggered immunity, followed by suppression of ergosterol-induced ROS burst.Interaction with beneficial root endophytic fungus in barley. researchgate.net
Fluctuations in sterol mixtureMay be essential in plant stress compensation mechanisms.Response to biotic and abiotic factors. researchgate.net

Iv. Advanced Analytical Methodologies for Plant Sterol Research

Sample Preparation and Extraction Techniques for Phytosterols (B1254722)

Effective sample preparation is the critical first step in plant sterol analysis, aiming to isolate the sterol fraction and convert all forms into free sterols for accurate quantification aocs.org. The choice of extraction method is influenced by the sample type and the desired analytical outcome aocs.orgcore.ac.uk.

Conventional Solvent-Based Extraction Methods

Conventional solvent extraction techniques remain widely used for isolating phytosterols from plant matrices. Methods such as Soxhlet extraction, maceration, heating under reflux, and percolation utilize organic solvents to dissolve the target compounds core.ac.ukresearchgate.net. Soxhlet extraction, a hot continuous extraction method, is often preferred at the laboratory scale, commonly employing solvents like dichloromethane, petroleum ether, or n-hexane researchgate.net. Maceration, a continuous extraction performed at room temperature, is another traditional approach core.ac.uk. These methods involve mixing the homogenized sample with a suitable solvent, often followed by shaking or refluxing for a specified duration researchgate.net. Examples of solvents used include chloroform-methanol, hexane, methylene (B1212753) chloride, and acetone (B3395972) core.ac.ukresearchgate.net.

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction)

Advanced extraction technologies offer alternatives to conventional methods, often providing advantages such as reduced solvent consumption, shorter extraction times, and improved environmental compatibility mdpi.comcore.ac.ukresearchgate.net. Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide (sc-CO₂) is a prominent example core.ac.ukresearchgate.netresearchgate.net. SFE is considered an environmentally friendly technique that can effectively extract total lipid extracts containing sterols from various matrices, including oilseeds and corn bran researchgate.netusda.gov. Studies have shown that SFE can yield higher total phytosterol content compared to conventional methods like Soxhlet extraction in certain matrices mdpi.com. For instance, in a comparison of extraction methods for cocoa butter, supercritical CO₂ extraction with ethanol (B145695) resulted in the highest total phytosterol yield (6441 ± 0.11 µg/g) compared to ultrasonic-assisted extraction (5106 ± 0.02 µg/g) and Soxhlet extraction (4960 ± 0.01 µg/g) mdpi.com. SFE parameters such as pressure and the addition of co-solvents like ethanol significantly influence extraction efficiency and selectivity for specific sterols researchgate.net.

Ultrasonic-Assisted Extraction (UAE) is another advanced technique that utilizes high-frequency sound waves to enhance the release of compounds from plant cells, leading to improved extraction yields and reduced extraction times compared to conventional methods mdpi.com. For example, UAE applied to pumpkin seeds resulted in a higher total phytosterol content (2017.5 mg per 100 mL of oil) and a shorter extraction time (3 hours) compared to Soxhlet extraction (1657.6 mg per 100 mL of oil and 6 hours) mdpi.com. Other advanced methods include Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) mdpi.com. Microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) are also being explored for their efficiency in extracting phytosterols from complex samples like milk, with deep eutectic solvent-based DLLME showing improved analytical performance compared to conventional organic solvent-based DLLME mdpi.comazom.com.

Purification and Enrichment Strategies for Sterol Fractions

Following extraction and hydrolysis, the resulting unsaponifiable matter may contain various lipids and other compounds that can interfere with subsequent analysis aocs.org. Purification and enrichment steps are often necessary to isolate the sterol fraction and remove interfering substances aocs.orgcore.ac.ukresearchgate.net.

Column Chromatography Approaches

Column chromatography (CC) is a widely used technique for the purification and enrichment of sterol fractions core.ac.ukresearchgate.net. Various stationary phases and elution systems can be employed depending on the complexity of the extract and the desired separation researchgate.net. Silica (B1680970) gel columns are commonly used, where compounds are separated based on their polarity nih.gov. By using different solvent mixtures as eluents, fractions containing different classes of lipids, including sterols, can be collected researchgate.net. For example, silica gel column chromatography has been used to sequentially elute different classes of methylsterols aocs.org. Neutral alumina (B75360) columns have also been employed to separate dimethylsterols, methylsterols, and desmethylsterols using hexane/diethyl ether mixtures aocs.org.

Solid-Phase Extraction (SPE) is a type of column chromatography that offers a more rapid and convenient approach for sample cleanup and enrichment compared to traditional column chromatography aocs.orgcore.ac.uk. SPE cartridges packed with various adsorbents such as silica, C18, or aminopropyl have been used for the purification of sterols from unsaponifiable lipids aocs.org. SPE can effectively remove polar lipids and other interfering compounds, resulting in a more concentrated sterol fraction for analysis aocs.orgaustinpublishinggroup.com. Studies have demonstrated that SPE can achieve high recovery rates and is amenable to processing multiple samples aocs.org.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is another chromatographic technique used for the separation, purification, and qualitative analysis of plant sterols farmaciajournal.comcore.ac.ukresearchgate.net. TLC is relatively quick, simple, and cost-effective farmaciajournal.com. It involves separating compounds on a thin layer of stationary phase (commonly silica gel) coated on a plate, using a mobile phase to move the compounds to different positions based on their polarity core.ac.ukresearchgate.net.

TLC can be used for initial screening of sterols in plant extracts and for separating different classes of sterols core.ac.uknih.gov. For instance, silica TLC plates developed with solvent systems like hexane/diethyl ether/acetic acid or hexane/diethyl ether can separate different phytosterol classes into distinct zones aocs.org. Preparative TLC can be used to isolate specific sterol compounds by scraping the separated spots from the plate and eluting them with a solvent ijasrm.com. While TLC is useful for qualitative analysis and preliminary purification, it may have limitations in terms of yield compared to other methods like SPE aocs.org. However, coupled with techniques like mass spectrometry (TLC-MS), it can provide detailed structural information for compound identification nih.gov.

Table 1 provides a summary of some common extraction and purification techniques used for plant sterol analysis.

TechniquePrincipleCommon Solvents/PhasesApplicationsAdvantagesDisadvantages
Conventional Solvent Extraction Dissolving compounds in a suitable organic solventHexane, Ethanol, Dichloromethane, AcetoneIsolating total lipid extract from plant matricesSimple, widely availableCan be time-consuming, large solvent volumes, may extract interfering compounds
Soxhlet ExtractionContinuous extraction with repeated solvent cyclingHexane, Dichloromethane, Petroleum EtherEfficient extraction from solid matricesHigh extraction efficiencyTime-consuming, requires heat (can affect thermolabile compounds)
MacerationSoaking sample in solvent at room temperatureVarious organic solventsSimple extractionSimple, no heat requiredLower efficiency compared to Soxhlet, longer extraction time
Advanced Extraction Technologies Utilizing specific conditions to enhance extraction
Supercritical Fluid Extraction (SFE)Using a fluid above its critical temperature and pressure as a solventsc-CO₂ (often with co-solvents like ethanol)Extracting lipids and enriching sterols from various matricesEnvironmentally friendly, faster, selective (with parameter control)Requires specialized equipment, optimization can be complex
Ultrasonic-Assisted Extraction (UAE)Using ultrasound to enhance solvent penetration and compound releaseVarious organic solventsImproved extraction yield and reduced timeFaster, energy-efficientPotential for degradation of sensitive compounds
Hydrolysis Breaking ester or glycosidic bonds to liberate free sterols
Saponification (Alkaline Hydrolysis)Using strong base to cleave ester bondsEthanolic KOH/NaOHLiberating sterols from steryl esters, concentrating in unsaponifiablesEffective for esterified sterolsNot effective for glycosylated sterols, can degrade sensitive compounds
Acid HydrolysisUsing acid to cleave glycosidic bondsAqueous HClLiberating sterols from steryl glycosidesNecessary for glycosylated sterolsCan degrade acid-sensitive compounds, may alter sterol structure
Purification and Enrichment Separating sterols from other components
Column Chromatography (CC)Separating compounds based on differential partitioning between phasesSilica gel, Alumina (various solvent systems)Fractionation and purification of lipid extracts, separation of sterol classesCan handle larger sample sizes, good separation resolutionTime-consuming, requires significant solvent volumes
Solid-Phase Extraction (SPE)Using a solid adsorbent to selectively retain target compounds or impuritiesSilica, C18, Aminopropyl (various solvents)Rapid cleanup and enrichment of sterol fractionsFaster than CC, lower solvent consumption, amenable to automationCapacity limitations, potential for breakthrough if overloaded
Thin Layer Chromatography (TLC)Separating compounds on a thin layer of stationary phaseSilica gel (various solvent systems)Qualitative analysis, preliminary purification, separation of sterol classesSimple, inexpensive, quick screeningLower resolution and capacity than CC/HPLC, potential for low yields

Compound Names and PubChem CIDs:

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of plant sterols, offering a more convenient and environmentally friendly alternative to traditional methods like liquid-liquid extraction or column chromatography. core.ac.ukresearchgate.netcsic.es SPE is effective for isolating and enriching sterols from various complex matrices, including vegetable oils, foods, and biological fluids. core.ac.ukcsic.esnih.gov

SPE can be performed in different modes, such as reversed-phase (using octadecylsilica, C18) and normal-phase (using silica or neutral alumina) to separate sterols from interfering compounds like triacylglycerols. core.ac.ukcsic.esresearchgate.net For instance, a reversed-phase SPE method using a C18 cartridge has been employed to isolate the sterol fraction from the unsaponifiable extract of vegetable oils. researchgate.net Neutral alumina SPE cartridges have been utilized for the determination of both free and esterified sterols. core.ac.ukresearchgate.net Silica SPE cartridges are useful for separating free sterols from steryl glycosides. core.ac.uk

SPE procedures offer advantages such as reduced solvent consumption and shorter sample preparation times compared to older techniques like column chromatography or thin-layer chromatography (TLC). researchgate.netcsic.esresearchgate.net An optimized reversed-phase SPE method involved loading an unsaponifiable extract (pH adjusted to 3.5) onto a conditioned octadecylsilica cartridge, with elution using chloroform-methanol to obtain a purified sterol fraction ready for GC quantification. researchgate.net Another SPE method using silica allowed for the separation and enrichment of 4,4′-dimethylsterols from vegetable oil unsaponifiables. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for separating complex mixtures of plant sterols before detection and quantification. mdpi.comresearchgate.net The choice of chromatographic method depends on the volatility and polarity of the sterols and the complexity of the sample matrix. mdpi.comusask.ca

Gas Chromatography (GC-FID, GC-MS)

Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a cornerstone technique for the analysis of plant sterols, particularly for volatile or derivatized forms. usask.caaocs.orgmdpi.comaustinpublishinggroup.com GC offers high separation efficiency for different sterol compounds. austinpublishinggroup.comcreative-proteomics.com

GC-FID is widely used for the quantitative analysis of phytosterols due to its ease of use, relatively low cost, and good sensitivity. austinpublishinggroup.com Identification of phytosterol peaks in GC-FID is typically done by comparing retention times to those of pure standards. aocs.org However, co-elution of compounds with similar affinities can be a limitation, and identification is primarily based on retention time. austinpublishinggroup.comvu.edu.au

GC-MS is a powerful complementary technique to GC-FID, especially for qualitative analysis and confirmation of peak identity. usask.caaustinpublishinggroup.comncasi.org It provides mass spectral information that aids in identifying unknown peaks and confirming the purity of identified sterols. usask.caaocs.org GC-MS can differentiate co-eluting compounds based on their mass-to-charge ratio (m/z). austinpublishinggroup.com Derivatization, commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, is often employed to enhance the volatility and thermal stability of plant sterols for GC analysis. usask.camdpi.comcreative-proteomics.com

Research findings highlight the application of GC-FID and GC-MS in various studies. For example, GC-FID has been used for the quantitative analysis of phytosterols in foods and human serum, with validation methods established. core.ac.uk GC-MS has been utilized to confirm the identity of phytosterols detected by GC-FID in serum samples. usask.ca A GC/MS-SIM method has been developed for comprehensive sterol analysis after saponification and silylation. nih.gov

Liquid Chromatography (HPLC, LC-MS)

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), coupled with various detectors such as UV, fluorescence (FL), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), is another essential technique for plant sterol analysis, particularly for less volatile or more polar sterol forms, and often without the need for derivatization. usask.caresearchgate.netcreative-proteomics.comhelsinki.fi

HPLC-UV and HPLC-FL methods have been developed for studying the oxidation products of plant sterols. helsinki.fi HPLC-UV allows for following the formation of primary and secondary oxidation products, although quantification can be affected by the number of double bonds in the sterol structure. helsinki.fi HPLC-FL, with post-column derivatization, enables the specific detection of hydroperoxides. helsinki.fi

LC coupled to MS (LC-MS) is highly advantageous for plant sterol analysis as it can handle both volatile and nonvolatile compounds without derivatization, simplifying the analytical process. acs.orgusask.ca LC-MS offers superior sensitivity compared to some other methods. acs.orgusask.ca Various ionization techniques are used in LC-MS for sterols, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). acs.orgusask.cacreative-proteomics.com APCI has shown superiority in some applications, primarily forming [M+H-H2O]+ ions. acs.orgusask.ca ESI is also effective, particularly for more polar sterol conjugates like steryl glucosides. creative-proteomics.comfrontiersin.org

LC-MS is valuable for identifying individual sterols in complex lipid mixtures, even when co-elution occurs, as compounds are differentiated by their mass-to-charge ratio. creative-proteomics.comhelsinki.fi A newly developed HPLC/MS method using APCI in positive ion and SIM mode successfully analyzed plasma concentrations of various phytosterols and cholesterol metabolites. researchgate.net This method, combined with SPE sample preparation, proved effective for the separation, identification, and quantification of plasma sterols. researchgate.net UPLC-MS/MS with ESI has been used to analyze free sterols and steryl glucosides, allowing for the identification and quantification of molecular species. frontiersin.orgnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netmdpi.com SFC is a suitable technique for the analysis of phytosterols, particularly in matrices like vegetable oils. researchgate.net SFC offers advantages such as faster analysis times compared to LC due to lower mobile phase viscosity and the ability to analyze thermally labile compounds and those with higher molecular weights without derivatization, unlike GC. mdpi.com

Coupling Supercritical Fluid Extraction (SFE) with SFC allows for sample extraction, preconcentration, fractionation, and chromatographic quantification in a single operation. researchgate.net SFC has been used to separate and determine the concentration of plant sterols in various samples like seed oils and margarine. researchgate.net The benign conditions used in SFE and SFC are effective for analyzing these compounds without inducing degradation. researchgate.net SFC coupled with UV detection has been applied for the quantitative analysis of minor components, including sterols, in palm oil. nih.gov SFC has also been explored for preparative separation and fractionation of free sterols and phytosterol esters. mdpi.com Recent advancements include the use of offline two-dimensional RPLC-SFC coupled with quadrupole time-of-flight mass spectrometry for resolving phytosterols in microalgae, demonstrating the ability to distinguish a large number of sterol isomers. nih.gov

Mass Spectrometric Approaches for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of plant sterols, providing crucial information for identification and structural characterization, especially when coupled with chromatographic separation. acs.orgcreative-proteomics.com MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, offering high specificity. creative-proteomics.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting parent ions to generate characteristic daughter ions. usask.cacreative-proteomics.com

Electron Impact (EI) Ionization in GC-MS

Electron Impact (EI) ionization is the most common ionization method used in GC-MS analysis of phytosterols. usask.caaocs.org In EI, molecules are bombarded with a high-voltage electron beam, typically at 70 eV, causing ionization and fragmentation. usask.ca

EI ionization of plant sterols, particularly free sterols and their TMS-ether derivatives, typically yields the molecular ion (M+) as well as characteristic fragment ions that are highly useful for identification. usask.caaocs.org The fragmentation patterns provide structural information that, combined with retention times and comparison to mass spectral libraries (like the NIST library) or standards, allows for confident identification of phytosterols. usask.cafrontiersin.org

For TMS-derivatized plant sterols, the molecular ion is observed at an m/z value equal to the mass of the sterol plus 72 Da (the mass of the silyl (B83357) group). mdpi.com Characteristic fragment ions are produced due to the cleavage of bonds in the sterol structure. aocs.orgmdpi.com For instance, fragmentation patterns can indicate the presence and position of double bonds and the structure of the side chain. aocs.orgfrontiersin.org While EI ionization is effective for structural characterization, the extent of fragmentation can sometimes make it challenging to identify the molecular ion, especially for less stable compounds.

Research has detailed typical fragmentation patterns of TMS-phytosterol derivatives under GC-EI-MS conditions, illustrating the characteristic ions formed. mdpi.com GC-MS with EI ionization in Selected Ion Monitoring (SIM) mode is a sensitive approach for detecting low abundant sterols. nih.gov

Atmospheric Pressure Ionization (APCI, ESI, APPI) in LC-MS

Atmospheric Pressure Ionization (API) techniques are key interfaces between Liquid Chromatography and Mass Spectrometry, enabling the ionization of analytes directly from the liquid phase. For plant sterols, which are relatively non-polar compounds, different API sources exhibit varying efficiencies. The most commonly employed API techniques in LC-MS for plant sterol analysis include Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Atmospheric Pressure Photoionization (APPI). usask.caacs.orgnih.gov

Electrospray Ionization (ESI) is generally effective for polar and ionizable molecules. However, for the less polar nature of underivatized plant sterols, ESI often results in lower ion intensity compared to other methods. usask.canih.gov While ESI can be used, it may require derivatization or specific mobile phase conditions to enhance ionization efficiency. springernature.com

Atmospheric Pressure Chemical Ionization (APCI) has demonstrated superiority in terms of ion intensity and consistency for the analysis of underivatized plant sterols. usask.caacs.orgnih.govresearchgate.netdiva-portal.org APCI typically produces protonated molecules, but for plant sterols, the primary ion observed is often the dehydrated ion, [M+H-H₂O]⁺, formed by the loss of a water molecule from the protonated species. usask.caacs.orgnih.govresearchgate.netdiva-portal.org This consistent fragmentation pattern in the ionization source aids in identification. APCI makes the analytical process less laborious and faster, making it suitable for various sample matrices including plant, human, and animal samples. usask.caresearchgate.net In some cases, APCI has been successfully applied when ESI failed to ionize plant sterols or showed low sensitivity. usask.ca

Atmospheric Pressure Photoionization (APPI) is another API technique that can be successfully employed for the ionization of sterols when available. nih.gov While less commonly discussed for plant sterols compared to APCI and ESI in the provided context, APPI can be advantageous for non-polar compounds.

Research findings indicate that APCI is often the preferred ionization method for LC-MS analysis of underivatized plant sterols due to its higher ionization efficiency and consistent formation of characteristic ions. usask.caacs.orgnih.govresearchgate.netdiva-portal.org

Tandem Mass Spectrometry (MS/MS) for Detailed Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, significantly enhancing the specificity and selectivity of plant sterol analysis. usask.caacs.orgnih.govresearchgate.netspringernature.com After ions are generated in the ionization source (e.g., APCI), specific precursor ions are selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. This process provides detailed structural information about the selected precursor ions, allowing for unambiguous identification and characterization of plant sterols, even in complex matrices. usask.caspringernature.com

MS/MS is particularly valuable for differentiating between isobaric or closely related plant sterols that may co-elute during the chromatographic separation. By monitoring specific fragmentation pathways characteristic of individual sterols, targeted analysis can be performed using techniques like Multiple Reaction Monitoring (MRM). springernature.comnih.gov MRM involves selecting a specific precursor ion and monitoring one or more characteristic fragment ions, providing high sensitivity and selectivity for the quantification of target analytes. springernature.com

The fragmentation patterns observed in MS/MS provide crucial data for the structural elucidation of plant sterols. The loss of neutral molecules, such as water ([M+H-H₂O]⁺ ions fragmenting further) or parts of the side chain, can provide diagnostic fragments. diva-portal.org

Studies have successfully employed LC-MS/MS with APCI for the quantitative analysis of common dietary plant sterols like β-sitosterol, campesterol (B1663852), brassicasterol, and stigmasterol (B192456) in various matrices, including edible oils. nih.gov This approach offers a combination of speed, selectivity, and sensitivity that surpasses some previous analytical methods. nih.gov

The use of MS/MS introduces selectivity in the identification process and reduces the impact of co-eluting contaminants. usask.ca While analyzing underivatized plant sterols with LC-MS/MS is advantageous for its simplicity and speed, derivatization can sometimes enhance detection limits, particularly when using ESI with specific reagents. diva-portal.org However, for routine analysis and when coupled with efficient ionization like APCI, direct analysis using LC-MS/MS is a powerful tool for comprehensive plant sterol profiling and quantification. nih.govdiva-portal.org

An example of research findings utilizing LC-MS/MS is the development of methods for the simultaneous profiling of multiple plant sterols in food samples, demonstrating good linearity and sensitivity for various compounds. diva-portal.org

Table 1: Common Plant Sterols and their PubChem CIDs

Compound NamePubChem CID
β-Sitosterol222284
Campesterol173183
Stigmasterol5280794
Brassicasterol5281327
Campestanol (B1668247)119394
Sitostanol (B1680991)15559396

Note: Sitostanol is also known as Stigmastanol. wikipedia.orgthegoodscentscompany.com

Table 2: Ionization and Fragmentation of Selected Plant Sterols in APCI-MS/MS

Plant SterolPrecursor Ion (m/z) [APCI, Positive Mode]Characteristic Fragment Ions (m/z)Notes
β-Sitosterol397.37 ([M+H-H₂O]⁺)(Specific fragments vary)Base peak often [M+H-H₂O]⁺ diva-portal.org
Campesterol[M+H-H₂O]⁺ (e.g., 383 for C₂₈H₄₈O)(Specific fragments vary) usask.cadiva-portal.org
Stigmasterol[M+H-H₂O]⁺ (e.g., 381 for C₂₉H₄₈O)(Specific fragments vary) usask.cadiva-portal.org
Brassicasterol[M+H-H₂O]⁺ (e.g., 381 for C₂₈H₄₆O)(Specific fragments vary) usask.cadiva-portal.org

Note: Specific fragment ions depend on collision energy and instrument parameters. The m/z values for precursor ions are based on the common observation of the dehydrated molecule in APCI positive mode. usask.cadiva-portal.org

These advanced analytical methodologies, particularly LC-MS with APCI ionization and MS/MS detection, provide powerful tools for the detailed and sensitive analysis of plant sterols, supporting comprehensive research in various scientific disciplines.

V. Future Directions and Emerging Research Perspectives in Plant Sterol Science

Discovery of Novel Phytosterol Structures and Their Specific Biological Roles

While over 250 phytosterols (B1254722) have been identified, the vast majority of research has centered on a few common structures. nih.govclevelandclinic.org A key emerging perspective is the exploration of the immense structural diversity of sterols in the plant kingdom, including in less-studied organisms like marine algae, and the characterization of their unique biological activities. nih.gov This involves moving beyond the well-known dietary sources to uncover novel molecular skeletons and functionalizations that could confer specific and potent biological effects.

Researchers are increasingly turning their attention to unique sterols found in specific ecological niches. For instance, marine algae are a rich source of distinct phytosterols. Brown algae (Phaeophyta) are known to predominantly produce fucosterol, which has been investigated for a range of health benefits, including antioxidant and anti-inflammatory properties that differ from terrestrial plant sterols. nih.govnih.gov Red algae (Rhodophyta), in contrast, often contain cholesterol as their main sterol, but also synthesize other phytosterols like sitosterol (B1666911). nih.gov The discovery of unusual sterols, such as petrosterol from marine sponges and highly alkylated cyclopropyl sterols from tropical jewel orchids, highlights the untapped diversity and potential for new bioactive compounds. esf.edu Elucidating the structures of these novel compounds and investigating their specific roles—whether in membrane stabilization under extreme marine conditions or as defense compounds—is a primary goal of future research.

The table below presents examples of novel or less common phytosterols and their identified biological roles, illustrating the potential of this research area.

Novel/Uncommon PhytosterolSource Organism(s)Specific Biological Role(s)
Fucosterol Brown Algae (e.g., Fucus vesiculosus)Investigated for antioxidant, anti-inflammatory, anti-diabetic, and anti-obesity effects. nih.gov
Petrosterol Marine Sponges (e.g., Petrosia sp.)Bioactive; potential inhibitor of invertebrate sterol metabolism. esf.edu
Brassicasterol Brown Algae, certain terrestrial plantsServes as a biomarker for algal growth; structural component of membranes. nih.gov
Highly Alkylated Cyclopropyl Sterols Tropical Jewel Orchid (Anoectochilus sp.)Unique structures whose specific biological functions are under investigation. esf.edu
Pfiesterol Toxic Dinoflagellate (Pfiesteria piscicida)Potential biomarker for the species; biological role under investigation. esf.edu

This table is based on available research data and is intended to be illustrative.

Deciphering Intricate Molecular Mechanisms in Diverse Plant Species

Understanding precisely how phytosterols execute their functions at a molecular level is a fundamental goal of current research. Beyond their structural role in modulating the fluidity and permeability of cell membranes, sterols are now recognized as critical signaling molecules and precursors to vital hormones. nih.govmdpi.com An emerging perspective is to move from a general understanding to a detailed, species-specific picture of these mechanisms.

In all higher plants, sterols are integral components of the plasma membrane, where they associate with sphingolipids to form specialized microdomains known as lipid rafts. These rafts are crucial hubs for signal transduction, influencing processes from pathogen defense to developmental signaling. The specific composition of sterols within these rafts can determine which proteins are recruited and how signals are transmitted across the membrane.

A key molecular function of certain phytosterols is their role as precursors to brassinosteroids, a class of plant steroid hormones that regulate a wide array of processes, including cell elongation, division, and responses to light. Campesterol (B1663852), for example, is a direct precursor in the brassinosteroid synthesis pathway. The balance between different sterol types, such as 24-methylsterols (like campesterol) and 24-ethylsterols (like sitosterol), is tightly regulated and is crucial for normal plant development and stress responses. nih.gov This ratio is largely controlled by the activity of key enzymes, such as C24-sterol methyltransferases (SMT1 and SMT2), which represent critical control points in the sterol biosynthetic pathway.

Future research will focus on comparing these molecular mechanisms across a wider range of plant species, including non-model organisms and those adapted to extreme environments. This will help to elucidate how variations in sterol profiles contribute to the diverse physiology and resilience of different plants.

Genetic Engineering and Biotechnological Approaches for Modifying Sterol Profiles

The ability to manipulate the sterol composition of plants through genetic engineering represents a powerful tool for both fundamental research and crop improvement. By targeting key genes in the sterol biosynthetic pathway, researchers can alter the accumulation of specific sterols, providing insights into their functions and potentially enhancing desirable traits.

One of the primary targets for genetic modification is the enzyme 24-sterol methyltransferase (SMT) , which catalyzes the crucial step that differentiates the biosynthesis of C24-alkyl sterols from cholesterol. Modulating the expression of SMT genes can significantly shift the sterol profile of a plant. For example, studies in Trigonella foenum-graecum (fenugreek) have shown that suppressing the SMT1 gene leads to an increase in cholesterol accumulation, while overexpressing it boosts the production of the 24-alkyl sterol campesterol. This change, in turn, impacts the synthesis of commercially valuable steroidal saponins like diosgenin.

Another successful approach involves the modification of enzymes that act later in the pathway. Overexpression of the gene AtCYP710A1, a sterol C-22 desaturase, in Arabidopsis thaliana has been shown to increase the conversion of β-sitosterol to stigmasterol (B192456). This modification not only altered the sterol balance but also conferred enhanced tolerance to heat stress, demonstrating a direct link between a specific sterol and an important agronomic trait.

The table below summarizes key research findings in the genetic engineering of plant sterol profiles.

Gene TargetModification ApproachPlant SpeciesChange in Sterol ProfileObserved Phenotypic Effect
SMT1 (Sterol Methyltransferase 1)Suppression (Knockdown)Trigonella foenum-graecumIncreased cholesterol, decreased campesterolSignificant reduction in diosgenin content
SMT1 (Sterol Methyltransferase 1)OverexpressionTrigonella foenum-graecumIncreased campesterolIncreased diosgenin content
AtCYP710A1 (Sterol C-22 Desaturase)OverexpressionArabidopsis thalianaIncreased stigmasterol contentEnhanced tolerance to heat stress
HMGS (HMG-CoA Synthase)OverexpressionArabidopsis thaliana, Nicotiana tabacumIncreased overall sterol contentImproved seed yield and pod size

This table is based on available research data and is intended to be illustrative.

Future work in this area will likely involve more precise gene editing technologies, such as CRISPR-Cas9, to introduce targeted modifications. This will allow for the fine-tuning of sterol profiles to enhance nutritional value, increase stress tolerance, and improve the production of high-value biocompounds in a wide range of crop species.

Application of Advanced 'Omics' Technologies (e.g., Sterolomics, Lipidomics) in Plant Systems

The complexity of the plant sterolome, which includes a wide array of free sterols, sterol conjugates (such as esters and glycosides), and their various metabolic intermediates and oxidation products, necessitates powerful analytical techniques. nih.gov The advent of advanced 'omics' technologies, particularly lipidomics and the more specialized field of sterolomics, has revolutionized the study of plant sterols. These approaches allow for the comprehensive, high-throughput analysis of the entire lipid or sterol content of a biological sample.

Lipidomics provides a systems-level view of all lipid classes within a plant cell or tissue. Using techniques primarily based on mass spectrometry (MS) coupled with chromatographic separation (like LC-MS or GC-MS), researchers can simultaneously quantify hundreds of different lipid molecules. This broad analysis is crucial for understanding how the sterol profile interacts with other lipid pathways, for instance, in the context of membrane biology or the formation of lipid droplets.

Sterolomics , a subset of lipidomics, focuses specifically on the global analysis of sterols and their derivatives. This targeted approach enables a more detailed characterization of the sterol profile, including the identification of low-abundance or novel sterols that might be missed in a general lipidomics screen. Advanced MS techniques can provide detailed structural information, helping to differentiate between closely related sterol isomers.

These 'omics' technologies are particularly powerful when applied to study plant responses to environmental changes or genetic modifications. For example, lipidomics has been used to profile the changes in membrane composition, including sterols, in plants subjected to drought or temperature stress. This allows scientists to identify key lipids that are involved in stress adaptation. Similarly, comparing the sterolome of a wild-type plant with that of a genetically modified variant can reveal the specific and downstream effects of the genetic change on sterol metabolism.

Investigation of Environmental and Agronomic Factors Influencing Plant Sterol Content and Composition

Plants, being sessile organisms, must constantly adapt their physiology to changing environmental conditions. The composition of their cell membranes, in which sterols are a key component, is a critical aspect of this adaptation. A major area of emerging research is the systematic investigation of how various environmental and agronomic factors influence the sterol content and profile of plants. This knowledge is vital for understanding plant stress tolerance and for developing strategies to optimize crop resilience and nutritional quality.

Abiotic stresses are known to trigger significant changes in plant sterol metabolism. For example, exposure to temperature extremes can alter the ratio of specific sterols. Cold acclimation in some species has been associated with an increase in conjugated sterols like acylated steryl glycosides, which may help stabilize membranes at low temperatures. nih.gov Conversely, high temperatures can lead to an increase in stigmasterol, which has been linked to improved heat tolerance. nih.gov Drought stress is another factor that can modify sterol profiles, often affecting the balance between sitosterol and stigmasterol, which in turn influences membrane integrity under water deficit.

Agronomic practices, such as fertilization, irrigation, and light exposure, also have the potential to impact the sterol composition of crops. Understanding these relationships can lead to cultivation strategies that enhance the content of beneficial phytosterols in food crops.

The following table details the observed effects of various environmental factors on plant sterol profiles based on current research.

Environmental/Agronomic FactorPlant Species (Example)Observed Effect on Sterol ProfilePotential Functional Implication
High Temperature Arabidopsis thaliana, Helianthus annuusIncreased stigmasterol content.Enhanced membrane stability and heat tolerance. nih.gov
Low Temperature / Cold Acclimation Avena sativa (Oats), Triticum aestivum (Wheat)Increased production of acylated steryl glycosides (ASGs).Stabilization of cell membranes against cold-induced damage. nih.gov
Drought Stress Various species, including Cynodon dactylonAltered ratios of β-sitosterol to stigmasterol; changes in cholesterol and C24-alkyl sterol levels.Maintenance of membrane integrity and regulation of water loss. nih.gov
High Salinity Brassicaceae speciesIncreased stigmasterol levels.Adaptation of membranes to salt stress. nih.gov
UV Radiation Vitis vinifera (Grapevine)Increased total sterol levels under low-intensity UV-B.Potential role in repairing UV-induced membrane damage.

This table is based on available research data and is intended to be illustrative.

Future research in this domain will likely combine 'omics' profiling with controlled-environment studies to precisely map how specific agronomic and environmental variables affect the sterol biosynthesis network. This will pave the way for agricultural practices that can optimize the sterol profiles of crops for improved performance and enhanced nutritional value.

Q & A

Q. What are the standard methodologies for quantifying plant sterols in biological samples using assay kits?

Methodological Answer: Plant sterol quantification typically employs ELISA-based kits, which require careful sample preparation (e.g., homogenization, lipid extraction) and adherence to dilution protocols to avoid matrix interference. Key steps include:

  • Standard curve generation : Use serial dilutions of sterol standards to ensure linearity .
  • Cross-contamination prevention : Use fresh pipette tips for each sample and reagent .
  • Data validation : Compare results with internal controls and validate via HPLC-MS for accuracy .

Q. How should researchers design experiments to control confounding variables in plant sterol studies?

Methodological Answer:

  • Randomization : Assign treatments randomly to minimize bias in biological replicates.
  • Blinding : Use blinded assays for data collection to reduce observer bias.
  • Environmental controls : Standardize light, temperature, and humidity in growth chambers for in vivo studies .
  • Negative/positive controls : Include solvent-only controls and known sterol-rich samples to validate assay performance .

Q. What statistical methods are recommended for analyzing dose-response relationships in plant sterol interventions?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) .
  • ANOVA with post-hoc tests : Compare means across multiple doses, adjusting for family-wise error rates (e.g., Tukey’s test) .
  • Power analysis : Precalculate sample sizes to ensure detectable effect sizes, especially for small-magnitude cholesterol-lowering outcomes .

Q. How can reproducibility be ensured in plant sterol extraction and quantification across laboratories?

Methodological Answer:

  • Protocol standardization : Document buffer compositions, centrifugation speeds, and incubation times in detail .
  • Inter-laboratory calibration : Share aliquots of reference samples between labs to harmonize measurements .
  • Metadata reporting : Include batch numbers, equipment models, and reagent sources in publications to enable replication .

Advanced Research Questions

Q. How can molecular genetics tools resolve discrepancies between inhibitor-based and genetic studies in sterol biosynthesis?

Methodological Answer:

  • CRISPR/Cas9 knockouts : Validate sterol biosynthesis pathways by comparing mutant phenotypes with pharmacological inhibition results .
  • Transcriptomic profiling : Identify compensatory pathways activated in Arabidopsis mutants lacking key sterol enzymes (e.g., CYP51) .
  • Metabolite flux analysis : Use isotopic labeling (e.g., ¹³C-mevalonate) to trace sterol turnover in genetic vs. inhibitor-treated models .

Q. What strategies integrate multi-omics data to study plant sterol interactions in metabolic pathways?

Methodological Answer:

  • Co-expression networks : Combine RNA-seq and lipidomic datasets to identify gene clusters correlated with sterol accumulation .
  • Machine learning : Train models on transcriptome-metabolome datasets to predict sterol regulation nodes (e.g., SREBP homologs) .
  • Pathway enrichment analysis : Use tools like KEGG or MetaCyc to map sterol-related genes/enzymes across species .

Q. How can researchers apply PICOT/FINER frameworks to formulate hypothesis-driven studies on plant sterols’ clinical effects?

Methodological Answer:

  • PICOT example : Population (hypercholesterolemic adults), Intervention (phytosterol-enriched diet), Comparison (placebo group), Outcome (LDL reduction), Time (12-week trial) .
  • FINER evaluation : Ensure questions are Feasible (accessible cohorts), Novel (unexplored sterol-carotenoid interactions), and Ethical (avoiding sitosterolemia patients) .

Q. What methodologies address conflicting evidence on plant sterols’ impact on cardiovascular endpoints?

Methodological Answer:

  • Mendelian randomization : Use genetic variants associated with sterol absorption (e.g., ABCG5/8 polymorphisms) to infer causal relationships with atherosclerosis .
  • Longitudinal cohort studies : Track sterol intake and carotid intima-media thickness over decades, adjusting for dietary confounders .
  • Mechanistic studies : Investigate pro-inflammatory effects of oxidized sterols in endothelial cell cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.